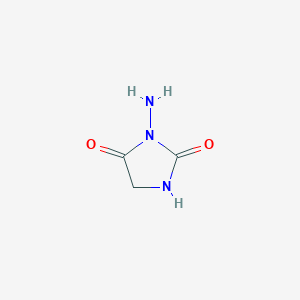
3-Aminoimidazolidine-2,4-dione
概要
説明
3-Aminoimidazolidine-2,4-dione derivatives are a class of compounds that have garnered interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. These compounds are characterized by a five-membered ring containing nitrogen and oxygen atoms, which provides a versatile scaffold for further chemical modifications .
Synthesis Analysis
The synthesis of 3-aminoimidazolidine-2,4-dione derivatives has been achieved through various methods. One approach involves the combination of α- and aza-amino acids in both solution phase and soluble polymer-supported approaches, which allows for clean product isolation and recycling of the original matrix . Another method includes the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . A simple two-step synthesis has also been described for the production of 5-amino-3-methylimidazolidine-2,4-dione, which can be further reacted to create analogues of imidazole alkaloids . Additionally, a multistep solid-phase synthesis has been developed for the construction of disubstituted derivatives, utilizing commercially available amino acids, amines, and carboxylic acids .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques and, in some cases, confirmed by single crystal X-ray structural analysis. For instance, the structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione was determined and found to be nonplanar with a significant dihedral angle between the benzene and five-membered rings, which is stabilized by various intermolecular interactions .
Chemical Reactions Analysis
3-Aminoimidazolidine-2,4-dione derivatives participate in a range of chemical reactions. They can undergo condensation reactions with aromatic aldehydes to yield substituted imidazolidinediones and thioxoimidazolidinones . Nucleophilic addition reactions have also been reported, leading to the formation of 3-substituted 5-arylideneimidazolidine-2,4-dione derivatives . These reactions expand the chemical diversity of the imidazolidine-2,4-dione scaffold and open up new avenues for the development of bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminoimidazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of amino groups and the imidazolidine ring system contribute to their solubility and reactivity. The nonplanar conformation of certain derivatives affects their intermolecular interactions, which can have implications for their physical state and stability . Some of these compounds have demonstrated antimicrobial activity, indicating their potential as therapeutic agents .
科学的研究の応用
Summary of the Application
Compounds containing imidazolidine-2,4-dione have been synthesized and studied for their anticonvulsant and antibacterial properties .
Methods of Application or Experimental Procedures
Two and three-directional synthesis by 3–7CRs of novel (imidazolidine/thiazolidine)-2,4-diones were synthesized . The structure of these derivatives was confirmed by FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis .
Results or Outcomes
The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds with −98.31, −99.23, −98.91, and −107.9 kJ mol −1 glide scores respectively, lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good anticonvulsant agents . Also, compound 10 leads to the most efficient antibacterial activity against two Gram-positive bacteria and compounds 4a and 7 with Gram-negative proteins bacterial .
2. Hypoglycemic, Antimicrobial, and Antioxidant Agent
Summary of the Application
Thiazolidin-2,4-dione (TZD) analogues, which are similar to imidazolidine-2,4-dione, exhibit hypoglycemic, antimicrobial, and antioxidant activities .
Methods of Application or Experimental Procedures
The TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Results or Outcomes
The Compound 6 with (furan-2-ylmethyl)imino substituent showed prominent antioxidant activity results (IC 50 = 9.18 µg/mL) compared to the reference drug (IC 50 = 40 µg/mL) .
3. Antifungal and Anti-inflammatory Agent
Summary of the Application
Substances that contain imidazolidine-2,4-dione moieties present significant biological activities as antifungal and anti-inflammatory drugs .
Methods of Application or Experimental Procedures
The synthesis of heterocyclic 2,4-imidazolidinones has been studied intensively for their important pharmacological properties . The influence of an atom or an atom group modification by bioisosters can be analyzed based on the biological activity presented by the drug, having an identical or exact antagonistic effect .
Results or Outcomes
The in-silico molecular docking study results showed that molecules with imidazolidine-2,4-dione moieties lead to more binding affinity toward the channel and fitting well in the active pocket, thus, they may be considered as good antifungal and anti-inflammatory agents .
4. Antitubercular and Antiviral Agent
Summary of the Application
Thiazolidinone is another biologically important heterocyclic ring having an atom of sulfur at position 1, an atom of nitrogen at position 3, and a carbonyl group at the 2, 4, or 5 positions . The various derivatives, 2-thiazolidinone (A), 4-thiazolidinone (B), 5-thiazolidinone ©, 2-thioxo-4-thiazolidinone (D), and thiazolidine-2,4-dione (E), are associated with numerous pharmacological properties .
Methods of Application or Experimental Procedures
The 2-thiazolidinones have been recently explored as BRD4 bromodomain inhibitors, and 5-thiazolidinones have applications in the chemistry of dyes .
Results or Outcomes
The biological activities shown by 4-thiazolidinone have been reported in the reviews , whereas in this work, we have covered advances in certain other biological activities, such as follicle-stimulating hormone (FSH) agonists, peroxisome proliferator-activated receptor (PPAR) binders, cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors, antioxidants, antiviral, antimicrobial, and antituberculosis agents .
5. Antidiabetic Agent
Summary of the Application
Thiazolidine-2,4-dione (TZD) is a potent hypoglycemic agent and is a part of rosiglitazone, a clinically used drug to treat type II diabetes .
Methods of Application or Experimental Procedures
The TZD exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
Results or Outcomes
The TZD is a part of rosiglitazone, a clinically used drug to treat type II diabetes .
6. Antioxidant Agent
Summary of the Application
Thiazolidinone derivatives, such as 2-thiazolidinones, 4-thiazolidinones, 5-thiazolidinones, 2-thioxo-4-thiazolidinones, and thiazolidiene-2,4-dione, have been known to possess a wide range of biological activities, including antioxidant activity .
Methods of Application or Experimental Procedures
The Compound 6 with (furan-2-ylmethyl)imino substituent showed prominent antioxidant activity .
Results or Outcomes
The Compound 6 with (furan-2-ylmethyl)imino substituent showed prominent antioxidant activity results (IC 50 = 9.18 µg/mL) compared to the reference drug (IC 50 = 40 µg/mL) .
Safety And Hazards
The safety information for 3-Aminoimidazolidine-2,4-dione includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
Thiazolidin-2,4-dione (TZD) scaffold, which is related to 3-Aminoimidazolidine-2,4-dione, has generated special interest in terms of their synthetic chemistry, which is attributable to their ubiquitous existence in pharmacologically dynamic natural products and also as overwhelmingly powerful agrochemicals and pharmaceuticals . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
特性
IUPAC Name |
3-aminoimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROTKUJYXYESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392551 | |
| Record name | 3-aminoimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoimidazolidine-2,4-dione | |
CAS RN |
19279-78-8 | |
| Record name | 3-aminoimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



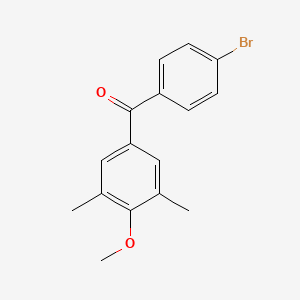
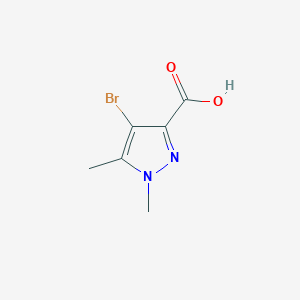
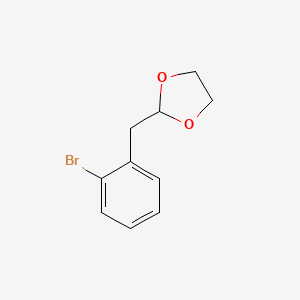
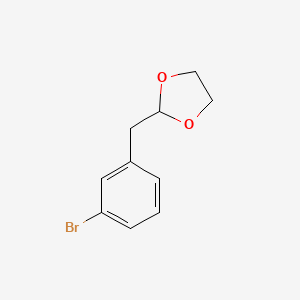
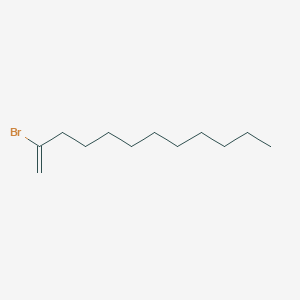
![2-Bromo-3-[4-(ethylthio)phenyl]-1-propene](/img/structure/B1273312.png)
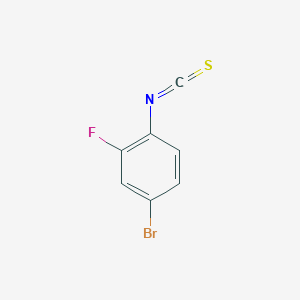
![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)
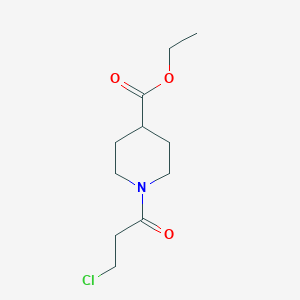
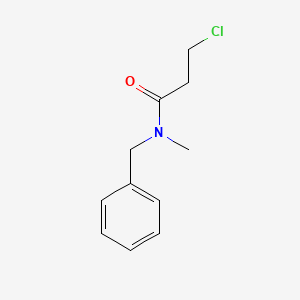
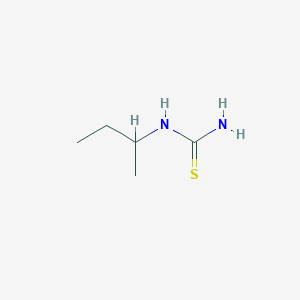

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)
